An In-depth Technical Guide to Methyl 2-(3-aminophenyl)acetate Hydrochloride
An In-depth Technical Guide to Methyl 2-(3-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in contemporary medicinal chemistry, methyl 2-(3-aminophenyl)acetate hydrochloride presents a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique combination of a reactive primary amine and an ester functional group, situated on a phenylacetate framework, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the essential chemical properties of this compound, intended to empower researchers and drug development professionals in their synthetic and analytical endeavors. The information compiled herein is grounded in established chemical principles and supported by available technical data, offering a reliable resource for laboratory applications.
Compound Identification and Nomenclature
Methyl 2-(3-aminophenyl)acetate hydrochloride is an aromatic amine derivative presented as its hydrochloride salt to enhance stability and handling.
Systematic and Common Names:
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IUPAC Name: methyl 2-(3-aminophenyl)acetate;hydrochloride[1][2]
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Synonyms: Methyl 3-aminophenylacetate hydrochloride, 3-Aminophenylacetic acid methyl ester hydrochloride, Benzeneacetic acid, 3-amino-, methyl ester, hydrochloride (1:1)[1][2]
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CAS Number: 150319-83-8[2]
Chemical Structure:
The structure consists of a phenylacetic acid backbone with an amino group at the meta-position of the phenyl ring and a methyl ester functionality. The hydrochloride salt is formed at the primary amine.
Figure 1: Chemical structure of Methyl 2-(3-aminophenyl)acetate hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and reactivity. The following table summarizes the key properties of Methyl 2-(3-aminophenyl)acetate hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 201.65 g/mol | [1][2] |
| Appearance | White to yellow or pale pink powder or crystals | |
| Purity | ≥98% (typical) | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing ammonium group and the ester functionality.
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Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-8.0 ppm. The meta-substitution pattern will lead to a complex splitting pattern.
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Methylene Protons (-CH₂-): A singlet is expected around δ 3.6-3.8 ppm.
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Methyl Protons (-OCH₃): A singlet is expected around δ 3.7 ppm.
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Ammonium Protons (-NH₃⁺): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): Expected around δ 170-172 ppm.
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Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 115-140 ppm. The carbon attached to the ammonium group will be shifted downfield.
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Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.
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Methyl Carbon (-OCH₃): Expected around δ 52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Signal Description |
| 3200-2800 | N-H Stretch (Ammonium) | Broad, strong absorption characteristic of an ammonium salt. |
| 3100-3000 | C-H Stretch (Aromatic) | Multiple weak to medium sharp bands. |
| 3000-2850 | C-H Stretch (Aliphatic) | Weak to medium bands for the methyl and methylene groups. |
| 1750-1730 | C=O Stretch (Ester) | Strong, sharp absorption band. |
| 1600-1475 | C=C Stretch (Aromatic) | Two to four medium to strong, sharp bands. |
| 1620-1550 | N-H Bend (Ammonium) | Medium to strong, broad band. |
| 1250-1000 | C-O Stretch (Ester) | Two distinct strong bands. |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for the determination of the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): For the free base (Methyl 2-(3-aminophenyl)acetate), the molecular ion peak would be observed at m/z 165.19.[3] In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 166.19.
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Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. For aromatic amines, fragmentation of the aromatic ring can occur.
Solubility and Stability
Solubility Profile
As a hydrochloride salt, Methyl 2-(3-aminophenyl)acetate hydrochloride is expected to have good solubility in polar protic solvents. A related compound, methyl 2-(3-aminophenoxy)acetate, is soluble in common organic solvents like DMF and DMSO.
| Solvent | Expected Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Sparingly soluble to insoluble |
| Diethyl Ether | Insoluble |
Note: Experimental verification is recommended for precise solubility determination.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of the compound.
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Storage: Store in a well-sealed container in a cool (2-8°C), dry place, preferably under an inert atmosphere to prevent degradation.
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Light Sensitivity: Aromatic amines can be sensitive to light and may darken over time. Protection from light is recommended.
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Hygroscopicity: As a salt, it may be hygroscopic. Storage in a desiccator is advisable.
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Chemical Stability: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-aminophenylacetic acid and methanol. The amino group can undergo oxidation, especially in the presence of air and light.
Analytical Methodologies: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of purity and the quantification of impurities. The following is a recommended starting method for the analysis of Methyl 2-(3-aminophenyl)acetate hydrochloride, based on methods for similar compounds.
Figure 2: General workflow for HPLC purity analysis.
Exemplary HPLC Method:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Method Validation Considerations:
For use in a regulated environment, this method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Synthesis Outline
Methyl 2-(3-aminophenyl)acetate hydrochloride is typically synthesized from 3-aminophenylacetic acid. The following diagram outlines a common synthetic approach.
Figure 3: A typical synthetic route.
Experimental Protocol: Esterification of 3-Aminophenylacetic Acid
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Reaction Setup: Suspend 3-aminophenylacetic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
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Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride or acetyl chloride dropwise. Alternatively, bubble dry HCl gas through the solution.
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Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Salt Formation and Isolation: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
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Purification: Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield the final product.
Safety and Handling
Methyl 2-(3-aminophenyl)acetate hydrochloride is a chemical that requires careful handling in a laboratory setting.
Hazard Statements: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Wear protective gloves, a lab coat, and safety glasses with side shields.
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Use a chemical fume hood to avoid inhalation of dust.
Applications in Research and Drug Development
Methyl 2-(3-aminophenyl)acetate hydrochloride is a valuable building block in medicinal chemistry due to its bifunctional nature.
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Scaffold for Library Synthesis: The amino group can be readily derivatized via acylation, sulfonylation, or reductive amination to generate libraries of compounds for high-throughput screening.
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Synthesis of Bioactive Molecules: It serves as a precursor for the synthesis of various therapeutic agents, including those targeting the central nervous system and analgesics.[4] The phenethylamine scaffold, which can be derived from this compound, is a common motif in many biologically active molecules.
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Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are used to explore the SAR of various target classes in drug discovery.[4]
References
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PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. Available at: [Link]
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PubChem. Methyl 2-(3-aminophenoxy)acetate. Available at: [Link]
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PubChemLite. Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. Available at: [Link]
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MySkinRecipes. Methyl 2-(3-aminophenyl)acetate hydrochloride. Available at: [Link]
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PubChem. Methyl 3-aminophenylacetate. Available at: [Link]
Sources
- 1. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl amino(3-methylphenyl)acetate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3-aminophenylacetate | C9H11NO2 | CID 13054266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 2-[(3-aminophenyl)formamido]acetate | 56445-69-3 [sigmaaldrich.com]

